Bidisomide
Bidisomide
Bidisomide is a member of acetamides.
Brand Name:
Vulcanchem
CAS No.:
116078-65-0
VCID:
VC0221096
InChI:
InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28)
SMILES:
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C
Molecular Formula:
C22H34ClN3O2
Molecular Weight:
408 g/mol
Bidisomide
CAS No.: 116078-65-0
Main Products
VCID: VC0221096
Molecular Formula: C22H34ClN3O2
Molecular Weight: 408 g/mol
CAS No. | 116078-65-0 |
---|---|
Product Name | Bidisomide |
Molecular Formula | C22H34ClN3O2 |
Molecular Weight | 408 g/mol |
IUPAC Name | 2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide |
Standard InChI | InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) |
Standard InChIKey | GTEPPJFJSNSNIH-UHFFFAOYSA-N |
SMILES | CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C |
Canonical SMILES | CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C |
Description | Bidisomide is a member of acetamides. |
Synonyms | alpha-(2-(acetyl(1-methylethyl)amino)ethyl)-alpha-(2-chlorophenyl)-1-piperidinebutanamide bidisomide bidisomide, (+)-isomer bidisomide, (+-)-isomer bidisomide, (-)-isomer SC 40230 SC-40230 |
PubChem Compound | 59798 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume